Desacetyl-N,O-descarbonylLinezolid

Description

Advancements in Synthetic Methodologies

Future research in the synthesis of Desacetyl-N,O-descarbonylLinezolid is likely to focus on the development of more efficient, scalable, and cost-effective methods. Key areas of interest will include the exploration of novel catalysts and reagents to improve reaction yields and reduce reaction times. Additionally, the development of stereoselective synthetic routes will be crucial to obtain enantiomerically pure this compound, which is essential for detailed pharmacological and toxicological studies. The application of flow chemistry and other process intensification technologies could also offer significant advantages in terms of safety, reproducibility, and scalability.

Novel Analytical Approaches and Techniques

While existing analytical methods have proven effective, there is always room for improvement. Future research could focus on the development of ultra-sensitive and high-throughput analytical techniques for the detection and quantification of this compound in complex matrices. researchgate.net This could involve the use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to provide more detailed structural information and lower detection limits. researchgate.net Furthermore, the development of novel chromatographic methods, including supercritical fluid chromatography (SFC) and multidimensional liquid chromatography (MDLC), could offer improved separation efficiency and reduced analysis times. The use of novel sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), could also enhance the sensitivity and selectivity of the analytical methods.

Deeper Mechanistic Understanding of Formation and Degradation

A more profound understanding of the mechanisms underlying the formation and degradation of this compound is crucial for predicting its stability and controlling its formation in pharmaceutical products. Future research should focus on elucidating the detailed reaction pathways and identifying the key factors that influence the rates of formation and degradation. This could involve the use of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to monitor the reaction progress and identify intermediate species. Computational modeling and theoretical calculations could also be employed to gain insights into the reaction mechanisms at the molecular level. A deeper understanding of the degradation pathways will also be essential for developing effective strategies to prevent the formation of this impurity in drug products.

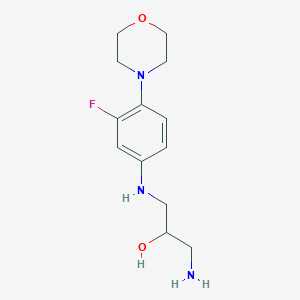

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBUTKXYLNLAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role in Chemical Quality Control and Impurity Profiling

Significance as a Reference Standard for Related Substances

The availability of well-characterized reference standards for impurities is a fundamental requirement for robust quality control in the pharmaceutical industry. Desacetyl-N,O-descarbonyl Linezolid (B1675486) serves as a critical reference standard for several analytical applications. synzeal.com High-quality reference standards of Linezolid impurities are essential for pharmaceutical research, product development, and regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comtandfonline.com

The primary significance of using Desacetyl-N,O-descarbonyl Linezolid as a reference standard lies in its application for:

Method Validation: It is used to validate the performance of analytical methods, ensuring they are accurate, precise, and specific for detecting and quantifying this particular impurity. synzeal.com

Quality Control (QC): In routine QC testing of Linezolid drug substance and drug product, the reference standard allows for the accurate identification and quantification of the Desacetyl-N,O-descarbonyl Linezolid impurity. synzeal.comtandfonline.com

Stability Studies: It is used in stability studies to track the formation of this degradation product over time under various environmental conditions, helping to establish appropriate storage conditions and shelf-life for the drug product. synzeal.com

Impurity Identification: The reference standard aids in the positive identification of unknown peaks observed during the chromatographic analysis of Linezolid samples. synzeal.com

Suppliers of pharmaceutical reference standards provide Desacetyl-N,O-descarbonyl Linezolid with a detailed Certificate of Analysis, which includes data on its identity and purity, ensuring its suitability for these critical applications. synzeal.com

Analytical Methodologies for Impurity Detection and Quantification

A variety of sophisticated analytical techniques are employed to separate, detect, and quantify Desacetyl-N,O-descarbonyl Linezolid and other related impurities in Linezolid samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common methods. tandfonline.comdovepress.comresearchgate.net

These stability-indicating methods are crucial for resolving the main active pharmaceutical ingredient (API) from its degradation products and process-related impurities. researchgate.net Forced degradation studies under various stress conditions (such as acid, base, oxidation, heat, and light) are performed to demonstrate the specificity of these analytical methods. tandfonline.comresearchgate.net Linezolid has been shown to be particularly susceptible to degradation under alkaline conditions. researchgate.netnih.gov

Several validated chromatographic methods have been developed for the analysis of Linezolid and its impurities. The selection of the method often depends on the specific requirements of the analysis, such as the need for routine quality control or in-depth structural characterization.

Below is a table summarizing various analytical methods used for the determination of Linezolid and its related substances, including impurities like Desacetyl-N,O-descarbonyl Linezolid.

Table 1: Analytical Methodologies for Linezolid and Impurity Detection

| Technique | Column | Mobile Phase | Detection | Key Findings & Application | Reference |

|---|---|---|---|---|---|

| HPLC-UV | AichromBond-AQC18 (250mm x 4.6mm, 5µm) | Water with 0.1% formic acid:acetonitrile (B52724) (70:30, v/v) | UV at 254 nm | Rapid and accurate method for quantifying Linezolid; impurities are well-separated. dovepress.com | dovepress.com |

| HPLC-UV/DAD | RP-18 | 50 mM phosphate (B84403) buffer and acetonitrile (76:26, v/v), pH 3.5 | UV and Diode Array Detection (DAD) | Developed for quantitative determination of Linezolid in human serum; shows good recovery and precision. nih.gov | nih.gov |

| RP-HPLC | C-18 | Water:Methanol (B129727) (50:50, v/v) | UV at 254 nm | Validated for stability evaluation of Linezolid in pharmaceutical dosage forms. researchgate.net | researchgate.net |

| LC-MS/TOF | C-18 | Gradient method | MS/TOF | Used to identify and characterize degradation products of Linezolid under various stress conditions. tandfonline.com | tandfonline.com |

| UPLC-MS/MS | - | Isocratic method | ESI+ MS/MS | Established for the determination of Linezolid in human plasma with high linearity and precision. researchgate.net | researchgate.net |

| LC-MS/MS | - | Two-dimensional liquid chromatography with column switching | MS/MS | A robust and reliable method for Linezolid quantification in serum for clinical studies. nih.gov | nih.gov |

Strategies for Impurity Control and Management in Pharmaceutical Manufacturing

Controlling impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug quality and safety. The management of Desacetyl-N,O-descarbonyl Linezolid involves a multi-faceted approach, from process development to final product testing.

Key strategies include:

Process Optimization and Control: The synthesis process of Linezolid is carefully designed and controlled to minimize the formation of impurities. This includes controlling reaction parameters such as temperature, pH, and reaction time. google.comgoogle.com For instance, since Linezolid is known to degrade in alkaline conditions, maintaining appropriate pH throughout the manufacturing and storage process is crucial. nih.gov

In-Process Monitoring: The use of in-process controls, such as monitoring the reaction progress by HPLC, allows for real-time assessment of the reaction and helps to ensure that impurity levels are kept within acceptable limits. google.com

Purification Techniques: Developing efficient purification methods for the drug substance is essential. Some manufacturing processes for Linezolid are designed to be robust enough to avoid the need for cumbersome purification techniques like column chromatography, which can be difficult to scale up for commercial production. google.com

Characterization of Impurities: A thorough understanding of the impurity profile is necessary. This involves identifying potential and actual impurities, such as Desacetyl-N,O-descarbonyl Linezolid, and characterizing their chemical structures. rjlbpcs.com This knowledge helps in developing targeted control strategies.

Setting Specification Limits: Based on toxicological data and regulatory guidelines (such as those from the International Council for Harmonisation - ICH), strict specification limits are established for known and unknown impurities in the final drug product. Analytical methods must be sensitive enough to quantify impurities at these low levels. researchgate.net

By implementing these strategies, pharmaceutical manufacturers can effectively control the levels of Desacetyl-N,O-descarbonyl Linezolid and other related substances, ensuring the consistent quality and safety of Linezolid.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.